3,3'-Dinitrobenzidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-3-nitrophenyl)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-9-3-1-7(5-11(9)15(17)18)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEINMLGYDSKFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036861 |

Source

|

| Record name | 3,3'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6271-79-0 |

Source

|

| Record name | 3,3′-Dinitrobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dinitrobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6271-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dinitro[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DINITROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M226SQ8G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Dinitrobenzidine: Synthesis, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dinitrobenzidine, with the CAS Number 6271-79-0 , is a nitroaromatic compound that serves as a pivotal intermediate in the synthesis of specialized polymers and dyes.[1] Its rigid biphenyl structure, functionalized with both nitro and amino groups, imparts unique properties to the materials derived from it. However, its structural similarity to benzidine, a known human carcinogen, necessitates a thorough understanding of its chemical properties, synthesis, and toxicological profile for safe and effective handling and application. This guide provides a comprehensive overview of this compound, offering detailed protocols, analytical methodologies, and an exploration of its biological implications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application and safe handling in a laboratory setting. This orange to dark red crystalline solid is characterized by its high melting point and low solubility in water, which dictates the choice of solvents and reaction conditions for its synthesis and subsequent transformations.

| Property | Value | Source(s) |

| CAS Number | 6271-79-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₄O₄ | [1] |

| Molecular Weight | 274.24 g/mol | |

| Appearance | Orange to Brown to Dark red powder/crystal | |

| Melting Point | 275 °C | |

| Boiling Point | 80 °C at 5 mmHg (decomposes) | |

| Solubility | Very low in water (0.2 µg/mL at pH 7.4) | [1] |

| IUPAC Name | 4-(4-amino-3-nitrophenyl)-2-nitroaniline | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The classical and most cited synthetic route to this compound involves a three-step process starting from benzidine.[2] This method, while effective, requires stringent safety precautions due to the carcinogenic nature of the starting material. The core principle of this synthesis is the protection of the amino groups via acetylation, followed by nitration at the positions ortho to the amino groups, and subsequent deprotection.

The "Why": Causality Behind the Experimental Choices

-

Acetylation: The initial acetylation of benzidine to form N,N'-diacetylbenzidine is a critical step. The acetyl groups act as protecting groups for the highly reactive amino functionalities. This prevents unwanted side reactions during the subsequent nitration step, such as oxidation of the amino groups. Furthermore, the acetyl group is an ortho, para-directing group, which, in this case, directs the incoming nitro groups to the positions ortho to the amide linkages.

-

Nitration: The nitration of N,N'-diacetylbenzidine is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is carefully controlled to prevent over-nitration and decomposition.

-

Hydrolysis (Deprotection): The final step involves the hydrolysis of the acetyl groups to regenerate the free amino groups. This is typically achieved by heating the dinitro-diacetylated intermediate in an acidic or basic aqueous solution.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of N,N'-Diacetylbenzidine

-

In a well-ventilated fume hood, suspend benzidine (1 mole) in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride (2.2 moles) to the suspension with constant stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature, which will cause the N,N'-diacetylbenzidine to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 3,3'-Dinitro-N,N'-diacetylbenzidine

-

Carefully add N,N'-diacetylbenzidine (1 mole) in small portions to a pre-cooled (0-5 °C) mixture of concentrated nitric acid (4 moles) and concentrated sulfuric acid (8 moles) with vigorous stirring.[2]

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 10-15 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

-

Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis to this compound

-

Suspend the crude 3,3'-Dinitro-N,N'-diacetylbenzidine (1 mole) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified product.

Analytical Characterization

Accurate and reliable analytical methods are essential for the quality control and impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

HPLC-UV Method for Quantitative Analysis

This method provides a robust approach for determining the purity of this compound and quantifying it in various matrices.

| Parameter | Condition |

| HPLC System | Standard Analytical HPLC with UV Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Rationale for Method Parameters:

-

C18 Column: A C18 column is a versatile reversed-phase column suitable for separating moderately polar to nonpolar compounds like this compound.

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the amino groups of the analyte, leading to sharper peaks and improved chromatographic resolution.

-

Gradient Elution: A gradient elution is employed to effectively separate the main compound from any potential impurities with different polarities within a reasonable analysis time.

-

UV Detection at 254 nm: Aromatic compounds with nitro groups typically exhibit strong absorbance at or around 254 nm, providing good sensitivity for detection.

GC-MS for Impurity Profiling

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound product.

| Parameter | Condition |

| GC System | Gas Chromatograph with a Mass Spectrometer |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Rationale for Method Parameters:

-

DB-5ms Column: This is a low-polarity column that is well-suited for the separation of a wide range of organic compounds, including nitroaromatics.

-

Temperature Programming: A temperature ramp is used to elute compounds with a range of boiling points, from more volatile impurities to the less volatile this compound.

-

Electron Ionization (EI): EI is a standard ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries for compound identification.

Key Chemical Transformation: Reduction to 3,3'-Diaminobenzidine

One of the most significant applications of this compound is its use as a precursor for the synthesis of 3,3'-Diaminobenzidine (DAB). DAB is a crucial monomer in the production of high-performance polybenzimidazole (PBI) polymers, which are known for their exceptional thermal and chemical stability. The reduction of the two nitro groups to amino groups is a key transformation in this process.

Experimental Workflow: Reduction of this compound

Caption: Workflow for the reduction of this compound.

Detailed Protocol for Reduction using Tin(II) Chloride:

-

In a round-bottom flask, dissolve this compound (1 mole) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-8 moles) in concentrated hydrochloric acid to the ethanolic solution.[3]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and carefully add a concentrated sodium hydroxide solution to precipitate the tin salts as tin hydroxide and to liberate the free diamine.

-

Extract the 3,3'-Diaminobenzidine into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude 3,3'-Diaminobenzidine from a suitable solvent to obtain the purified product.

Toxicological Profile and Safety Considerations

The structural relationship of this compound to benzidine, a confirmed human bladder carcinogen, raises significant safety concerns.[4][5] While specific toxicological data for this compound is limited, the general understanding of the toxicology of benzidine and its derivatives provides a framework for its risk assessment.

Metabolism and Carcinogenicity

Benzidine and many of its derivatives are known to be metabolized in vivo to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[6] The primary metabolic activation pathway involves N-oxidation of the amino groups, followed by esterification to form reactive N-acetoxyarylamines. These electrophilic species can then form covalent adducts with DNA bases, primarily at the C8 position of guanine.

It is plausible that this compound could undergo metabolic reduction of its nitro groups in vivo to form 3,3'-diaminobenzidine. This metabolic conversion is a well-documented phenomenon for other nitroaromatic compounds, often mediated by gut microflora and hepatic enzymes.[7][8] If 3,3'-diaminobenzidine is formed, it would be structurally analogous to other carcinogenic benzidine derivatives. Therefore, this compound should be handled as a potential carcinogen.

Genotoxicity

While direct genotoxicity data for this compound is scarce, related compounds have shown genotoxic potential. For instance, 3,3'-dinitrobisphenol A has demonstrated genotoxic effects in in vivo studies.[9] Given the structural alerts for genotoxicity present in the molecule (nitroaromatic and aminoaromatic functionalities), it is prudent to assume that this compound may also possess genotoxic properties.

Handling and Safety Precautions

Due to its potential toxicity, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

-

Waste Disposal: All waste materials contaminated with this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Applications

The primary application of this compound lies in its role as a monomer precursor for the synthesis of high-performance polymers. Upon reduction to 3,3'-diaminobenzidine, it can be polymerized with various dicarboxylic acid derivatives to produce polyimides and other heterocyclic polymers. These materials are valued for their:

-

High thermal stability: Capable of withstanding high temperatures without significant degradation.

-

Excellent chemical resistance: Resistant to a wide range of solvents and corrosive chemicals.

-

Good mechanical properties: Possessing high strength and stiffness.

These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of materials science. However, its synthesis and handling require a deep understanding of its chemical properties and a cautious approach to safety due to its potential toxicological risks. This guide has provided a comprehensive overview of its synthesis, analytical characterization, key chemical transformations, and toxicological considerations to aid researchers and professionals in its safe and effective utilization. Further research into the specific metabolic pathways and long-term toxicity of this compound is warranted to fully assess its risk profile.

References

Click to expand

- Hsu, R. S., & Sikka, H. C. (1982). Biliary excretion and metabolism of 3,3'-dichlorobenzidine in the rat. Toxicology and applied pharmacology, 64(2), 306–316.

- Google Patents. (n.d.). Method for producing 3, 3'-dinitrobenzidine compound or 3, 3'-diaminobenzidine compound.

-

ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzidine and Dyes Metabolized to Benzidine. In 15th Report on Carcinogens. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). BENZIDINE. In Chemical Agents and Related Occupations. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Benzidine. In ToxFAQs™. Retrieved from [Link]

-

PubMed. (n.d.). Genotoxicity and Estrogenic Activity of 3,3'-dinitrobisphenol A in Goldfish. Retrieved from [Link]

-

Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]

- Google Patents. (n.d.). Process for the partial reduction of dinitro compounds.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS. In Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). HEALTH EFFECTS. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

-

PubMed. (n.d.). The absorption and first-pass metabolism of [14C]-1,3-dinitrobenzene in the isolated vascularly perfused rat small intestine. Retrieved from [Link]

-

PubMed. (2025, August 5). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

-

PubMed. (n.d.). Metabolism of nitroaromatic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine. Retrieved from [Link]

-

Canada.ca. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Sci. Int. (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 2-2, Genotoxicity of 1,3-DNB In Vitro. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing dinitro-diaza-alkanes and intermediate products hereto.

- Google Patents. (n.d.). Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.

- Google Patents. (n.d.). Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts.

-

Defense Technical Information Center. (1993, September 9). Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Retrieved from [Link]

-

MDPI. (2022, June 16). Development of a Validated HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Retrieved from [Link]

-

R Discovery. (2025, February 9). Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. Retrieved from [Link]

-

MDPI. (2022, June 16). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Background Document: Dyes Metabolized to 3,3'-Dimethylbenzidine. Retrieved from [Link]

Sources

- 1. srict.in [srict.in]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity and estrogenic activity of 3,3'-dinitrobisphenol A in goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 3,3'-Dinitrobenzidine

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3'-Dinitrobenzidine

Foreword: A Molecule of Dichotomies

To the researcher engaged in advanced materials science or specialized organic synthesis, this compound is a molecule of profound interest. It stands as a critical precursor for high-performance polymers and a key intermediate in the synthesis of complex heterocyclic structures. Its rigid biphenyl core, functionalized with both electron-withdrawing nitro groups and electron-donating amino groups, imparts a unique combination of thermal stability, reactivity, and electronic properties. However, harnessing its potential requires a granular understanding of its fundamental physicochemical characteristics. This guide eschews a simple recitation of data points. Instead, it provides a holistic view, grounding each property in the context of its experimental determination and practical implication. Herein, we explore the causality behind its behavior, offering not just data, but a framework for its application and analysis.

Core Chemical Identity and Physical Properties

At its essence, this compound is a symmetrically substituted aromatic diamine. Its identity is codified by several key descriptors, which are fundamental for regulatory compliance, literature searches, and unambiguous communication in a research setting.

-

IUPAC Name: 4-(4-amino-3-nitrophenyl)-2-nitroaniline[1]

-

Synonyms: 3,3'-Dinitro-[1,1'-biphenyl]-4,4'-diamine, 4,4'-Diamino-3,3'-dinitrobiphenyl

-

CAS Number: 6271-79-0

-

Molecular Formula: C₁₂H₁₀N₄O₄[1]

The primary physical properties of a compound dictate its handling, purification, and reaction conditions. The high melting point and low aqueous solubility of this compound are immediately indicative of a stable, rigid molecular structure with strong intermolecular forces.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Implication & Causality |

| Molecular Weight | 274.24 g/mol | Foundational for all stoichiometric calculations in synthesis and analysis. |

| Appearance | Orange to dark red crystalline powder | The color arises from the extended π-conjugated system involving the biphenyl rings and nitro groups, which absorbs light in the visible spectrum. |

| Melting Point | 275 °C | This high value suggests significant thermal stability and strong crystal lattice energy, likely due to intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules. It also serves as a primary indicator of purity. |

| Density | 1.498 g/cm³ | A relatively dense organic solid, relevant for process calculations involving bulk material. |

| Aqueous Solubility | 0.2 µg/mL (at pH 7.4) | Extremely low solubility in water is expected due to the large, nonpolar aromatic core.[1] This necessitates the use of organic solvents for reactions and analysis. |

| Organic Solvents | Soluble in Acetone, Dimethyl Sulfoxide (DMSO) | The polarity of these solvents is sufficient to overcome the intermolecular forces of the crystal lattice, making them suitable for reactions and as diluents for analysis. |

Thermal Stability: A Thermogravimetric Perspective

While a specific decomposition temperature is not widely published, the high melting point of 275°C strongly implies that this compound possesses excellent thermal stability, a critical attribute for its use in high-performance polymers. The definitive method for quantifying this is Thermogravimetric Analysis (TGA).

Experimental Protocol: Thermogravimetric Analysis (TGA)

The causality behind this protocol is to subject the material to a controlled temperature program in a specific atmosphere to determine the temperature at which it begins to lose mass, indicating decomposition.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (~25°C) to a temperature beyond its expected decomposition (e.g., 500°C) at a linear heating rate of 10 °C/min.

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature. For nitroaromatic compounds, decomposition often proceeds in complex, multi-step pathways.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates a comprehensive approach to structural verification.

Caption: Workflow for comprehensive structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the spectrum is dominated by the characteristic vibrations of its amine and nitro moieties.

-

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine (-NH₂) groups are expected to produce two distinct bands in the 3400-3250 cm⁻¹ region.

-

Aromatic C-H Stretching: A sharp absorption peak is expected just above 3000 cm⁻¹.

-

N=O Asymmetric & Symmetric Stretching: These are the most prominent and diagnostic peaks for this molecule. Two very strong, sharp bands are expected around 1550-1500 cm⁻¹ (asymmetric) and 1390-1330 cm⁻¹ (symmetric). Their high intensity is due to the large change in dipole moment during the vibration.

-

Aromatic C=C Stretching: Multiple bands of varying intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

-

C-N Stretching: Found in the 1350-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. While specific, fully assigned literature data is sparse, the expected spectrum can be reliably predicted based on the molecule's structure.[1][2]

-

¹H NMR: Due to the molecule's symmetry, only three distinct signals are expected for the aromatic protons.

-

The strong electron-withdrawing effect of the nitro groups will deshield all protons, shifting their signals significantly downfield (likely > 7.0 ppm).

-

The proton adjacent to the amino group and between the two nitro-substituted rings will be a doublet.

-

The proton ortho to the nitro group will be a doublet of doublets.

-

The proton meta to the nitro group will be a doublet.

-

The amino (-NH₂) protons would appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

-

-

¹³C NMR: The molecule's symmetry predicts six unique carbon signals in the aromatic region.

-

Carbons bonded directly to the nitro groups (ipso-carbons) will be highly deshielded. Their signals are often broadened due to the quadrupolar relaxation of the attached ¹⁴N nucleus.[3]

-

Carbons bonded to the amino groups will be shielded relative to the others.

-

All other aromatic carbons will appear in the typical 110-140 ppm range, with their precise shifts influenced by the electronic effects of the substituents.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantitative analysis and for studying the electronic properties of conjugated systems. The spectrum of this compound is governed by π → π* transitions within its extended chromophore.

-

Chromophores & Auxochromes: The biphenyl system conjugated with the two nitro groups forms a powerful chromophore (light-absorbing group). The amino groups act as auxochromes (groups that modify the absorption), typically causing a bathochromic (red) shift to a longer wavelength.

-

Expected Absorption: For comparison, m-dinitrobenzene shows absorption maxima (λmax) at 242 nm and 305 nm in ethanol.[4] Due to the extended conjugation of the biphenyl system and the presence of amino auxochromes in this compound, its primary λmax is expected to be shifted to a longer wavelength, likely in the 300-400 nm range.

Analytical Methodologies: Ensuring Purity and Quality

For any application, from research to industrial production, verifying the purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a self-validating system designed for robust and reproducible purity analysis. The choice of a C18 column, a common reverse-phase column, is based on its ability to effectively retain nonpolar aromatic compounds. The acetonitrile/water mobile phase allows for fine-tuning of the elution strength, while UV detection is highly sensitive for this UV-active molecule.

Caption: Step-by-step workflow for HPLC analysis.

Method Parameters:

-

Column: Hypersil ODS2 C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase: Acetonitrile / Water (e.g., 55:45 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.

-

Flow Rate: 1.0 - 1.2 mL/min.[5]

-

Column Temperature: 25 °C.[5]

-

Detection Wavelength: 240 nm (or at the determined λmax).[5]

-

Injection Volume: 10 µL.[5]

Step-by-Step Procedure:

-

Standard Preparation: Accurately weigh ~10 mg of a this compound reference standard and dissolve it in the mobile phase to make a 100 mL solution (100 µg/mL). Prepare a series of dilutions (e.g., 5, 10, 25, 50 µg/mL) to establish linearity.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration (e.g., 50 µg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standards and the sample.

-

Data Processing: Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Safe Handling and Storage: A Non-Negotiable Protocol

This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If dust formation is unavoidable, a certified particulate respirator should be used.

-

-

Handling:

-

Avoid all personal contact. Do not breathe dust.

-

Use non-sparking tools and prevent electrostatic discharge.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move person into fresh air.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3106720, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer DA. Retrieved from [Link]

-

Defense Technical Information Center. (2014). Synthesis of C13- and N15-Labeled DNAN. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene. Retrieved from [Link]

-

Pearson. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 13C NMR spectroscopy? Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of the d01–d12 dyes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dinitro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dinitro- Condensed phase thermochemistry data. Retrieved from [Link]

-

D-Scholarship@Pitt. (2017). UV RESONANCE RAMAN INVESTIGATION OF EXPLOSIVES' UV PHOTOCHEMISTRY. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Retrieved from [Link]

Sources

- 1. This compound | C12H10N4O4 | CID 3106720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ultraviolet Absorption Spectra of o -, m - and p -Dinitrobenzene | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 3,3'-Dinitrobenzidine: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,3'-Dinitrobenzidine, a significant chemical intermediate. Tailored for researchers, chemists, and professionals in material science and drug development, this document delves into the compound's core molecular characteristics, established synthesis protocols, critical applications, and essential safety measures. Our focus is on delivering not just data, but a causal understanding of the principles governing its behavior and utility.

Core Compound Identification and Properties

This compound is an aromatic compound characterized by a biphenyl backbone with two amine and two nitro functional groups. These substituents dictate its chemical reactivity, making it a valuable precursor in various synthetic pathways. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-amino-3-nitrophenyl)-2-nitroaniline | PubChem[1] |

| Synonyms | 3,3'-dinitro-[1,1'-biphenyl]-4,4'-diamine, 4,4'-Diamino-3,3'-dinitrobiphenyl | TCI[2], PubChem[1] |

| CAS Number | 6271-79-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₀N₄O₄ | PubChem[1] |

| Molecular Weight | 274.23 g/mol | PubChem[1] |

| Appearance | Orange to dark red crystalline powder | TCI[2], ChemicalBook[3] |

| Melting Point | 275 °C (decomposes) | TCI[2], ChemicalBook[3] |

| Solubility | Very low in water (0.2 µg/mL at pH 7.4) | PubChem[1] |

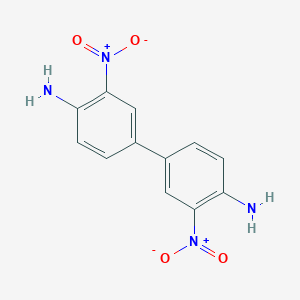

Molecular Structure and Chemical Reactivity

The structure of this compound is central to its chemical function. The molecule consists of two aniline rings linked at the para-position to their respective amino groups. Crucially, a nitro group (NO₂) is positioned ortho to each amino group (NH₂).

Caption: Molecular Structure of this compound.

Expertise & Experience Insights: The spatial arrangement of the functional groups is critical. The electron-withdrawing nature of the two nitro groups deactivates the aromatic rings, making them less susceptible to further electrophilic substitution. However, these nitro groups are readily reducible. The primary amino groups, conversely, are nucleophilic and serve as the primary reaction sites for polymerization, particularly with dianhydrides or dicarboxylic acids, after the reduction of the nitro groups.

Synthesis Pathway: From Benzidine to this compound

A well-established method for synthesizing this compound starts from benzidine. This multi-step process is designed to control the regioselectivity of the nitration reaction.[4]

Caption: Synthetic Workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol outlines the laboratory-scale synthesis. Each step includes justifications rooted in fundamental organic chemistry principles, ensuring a trustworthy and reproducible workflow.

Step 1: Acetylation of Benzidine (Protection)

-

Procedure: Dissolve benzidine in a suitable solvent like glacial acetic acid. Add acetic anhydride dropwise while stirring in an ice bath to control the exothermic reaction.

-

Causality: The amino groups of benzidine are highly activating, which would lead to uncontrolled oxidation and multiple nitration products if nitrated directly. Acetylation converts the amino groups into less activating acetamido groups. This protection is crucial for directing the subsequent nitration to the desired positions (ortho to the acetamido group) and preventing degradation of the starting material.[4]

-

Validation: The formation of N,N'-diacetylbenzidine can be confirmed by its precipitation from the reaction mixture upon addition of water and verified by measuring its melting point.

Step 2: Nitration of N,N'-Diacetylbenzidine

-

Procedure: Suspend the N,N'-diacetylbenzidine from Step 1 in concentrated sulfuric acid at low temperature (0-5 °C). Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.

-

Causality: The acetamido group is an ortho-, para-director. Since the para-positions are blocked by the biphenyl linkage, nitration occurs at the ortho-positions (positions 3 and 3'). Using a cold, controlled addition prevents over-nitration and side reactions.

-

Validation: The reaction progress can be monitored using thin-layer chromatography (TLC). The product, 3,3'-Dinitro-N,N'-diacetylbenzidine, will have a different Rf value than the starting material.

Step 3: Hydrolysis of the Diacetyl Intermediate (Deprotection)

-

Procedure: Heat the dinitro-diacetyl intermediate from Step 2 under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Causality: This step removes the acetyl protecting groups, regenerating the primary amino groups to yield the final product, this compound.[4]

-

Validation: The final product precipitates upon cooling and neutralization. Its purity can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR).

Key Applications in Materials Science

The primary utility of this compound lies in its role as a chemical intermediate, particularly after its reduction to 3,3'-diaminobenzidine (DAB).

-

High-Performance Polymers: this compound is a raw material for diamine monomers used in the synthesis of specialty polymers.[2] After reduction to DAB, it serves as a key monomer for producing polybenzimidazoles (PBIs). PBIs are renowned for their exceptional thermal and chemical stability, finding use in aerospace applications, protective apparel, and fuel cell membranes.[4]

-

Dye Synthesis: The chromophoric nitro groups and the reactive amino groups (after reduction) make it a precursor for various azo dyes and other colorants.

-

Covalent Organic Frameworks (COFs): The rigid structure and reactive amine functionalities (after reduction) make it a suitable building block or "linker" for the synthesis of porous crystalline polymers known as COFs.[2]

Safety, Handling, and Disposal

As a nitroaromatic compound, this compound requires careful handling.

GHS Hazard Information:

| Handling Aspect | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | To prevent skin and eye contact, which can cause severe irritation.[3] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To minimize inhalation of airborne particles. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. | To maintain chemical stability and prevent accidental reactions.[3] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility. | To prevent environmental contamination and ensure safe disposal of hazardous chemical waste.[3] |

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]

This guide provides a foundational understanding of this compound, grounded in established chemical principles and safety protocols. By understanding the causality behind its synthesis and the structure-function relationships that drive its applications, researchers can effectively and safely utilize this important chemical building block.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

- Source: Google Patents (JP2010083809A)

Sources

- 1. This compound | C12H10N4O4 | CID 3106720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6271-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. JP2010083809A - Method for producing 3, 3'-dinitrobenzidine compound or 3, 3'-diaminobenzidine compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 3,3'-Dinitrobenzidine in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3,3'-Dinitrobenzidine, a crucial parameter for its application in research and development, particularly in the synthesis of polymers and as a potential scaffold in drug discovery.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the dissolution properties of this compound to enable its effective use in various experimental and manufacturing processes.

Introduction: The Significance of this compound and Its Solubility

This compound, with the chemical formula C12H10N4O4, is a solid, reddish organic compound.[5] Its molecular structure, featuring two nitro groups and two amine groups on a biphenyl backbone, imparts a unique combination of chemical properties that make it a valuable building block in organic synthesis. The nitro groups act as strong electron-withdrawing groups, influencing the reactivity of the molecule, while the amine groups provide sites for further functionalization.

The solubility of this compound in organic solvents is a critical physical property that dictates its utility in a wide array of applications. In synthetic chemistry, achieving a homogeneous reaction medium is paramount for optimal reaction kinetics and yield. In the context of drug development, understanding the solubility of a lead compound is a fundamental aspect of preclinical development, impacting formulation, bioavailability, and ultimately, therapeutic efficacy. For instance, derivatives of similar dinitrobenzamide structures are being explored for their potential as antituberculosis agents.[2][3][4]

This guide will delve into the qualitative and quantitative solubility of this compound, provide detailed experimental protocols for its determination, and discuss the underlying chemical principles that govern its dissolution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C12H10N4O4 | [5][6][7] |

| Molecular Weight | 274.23 g/mol | [1] |

| Appearance | Red solid | [5] |

| Melting Point | 275 °C (lit.) | [5] |

| Boiling Point | 80 °C at 5 mmHg (lit.) | [5] |

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the amine groups and nitro groups of adjacent molecules, as well as pi-pi stacking of the biphenyl rings. Overcoming these forces is a key factor in the dissolution process.

Qualitative Solubility of this compound

The principle of "like dissolves like" provides a general framework for predicting solubility.[8] The polarity of both the solute and the solvent is the primary determinant of solubility. This compound possesses both polar (nitro and amine groups) and nonpolar (biphenyl backbone) characteristics, suggesting a nuanced solubility profile.

Based on the structural analogy with 1,3-dinitrobenzene, which is soluble in organic solvents like chloroform, ethyl acetate, and benzene, it can be inferred that this compound will exhibit solubility in a range of polar aprotic and some polar protic solvents.[9][10][11] However, its larger size and additional polar functional groups will influence its solubility relative to simpler dinitrobenzene isomers.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines the equilibrium solubility method, a reliable technique for quantifying the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedural Steps

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[14] This is a critical step, as insufficient equilibration time will lead to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[14] This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is highly soluble).

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Analyze the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating their analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Understanding the Intermolecular Interactions

The solubility of this compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the potential interactions between this compound and different types of organic solvents.

Caption: Intermolecular Interactions Governing Solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with the nitro and amine groups of this compound. The disruption of the solute-solute and solvent-solvent interactions is likely to be energetically favorable, leading to higher solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While they can interact favorably with the polar groups of this compound, their strong self-association through hydrogen bonding needs to be overcome, which may result in moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The interactions between the nonpolar biphenyl backbone and nonpolar solvents will be limited to weak van der Waals forces. These interactions are unlikely to be strong enough to overcome the significant solute-solute interactions in the solid crystal lattice of this compound, resulting in poor solubility.

Safety and Handling of this compound

This compound and related nitroaromatic compounds should be handled with care due to their potential toxicity.[15][16][17] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. A thorough understanding of its solubility, underpinned by robust experimental determination and an appreciation of the governing intermolecular forces, is indispensable for its effective utilization in scientific research and industrial applications. The provided experimental protocol serves as a practical framework for researchers to accurately quantify the solubility of this and other similar compounds, thereby facilitating advancements in materials science and drug discovery.

References

- This compound - Safety D

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- This compound | C12H10N4O4 | CID 3106720. (n.d.). PubChem.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- Solubility of Organic Compounds. (2023-08-31).

- SAFETY D

- SAFETY DATA SHEET. (2025-10-24). Thermo Fisher Scientific.

- SAFETY D

- m-DINITROBENZENE AR. (n.d.). Loba Chemie.

- TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB. (1995). NCBI.

- 3,3-DINITROBENZIDINE. (n.d.). CymitQuimica.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.).

- 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452. (n.d.). PubChem.

- 1,3-Dinitrobenzene. (n.d.). Wikipedia.

- This compound, TRC 5 g. (n.d.). Fisher Scientific.

- 1,3-Dinitrobenzene CAS#: 99-65-0. (n.d.). ChemicalBook.

- 1,3-dinitrobenzene. (n.d.). Химия и токсикология.

- 3,5-dinitrobenzoylhydrazone derivatives as a scaffold for antituberculosis drug development. (2022-02-15).

- (PDF) 3,5-Dinitrobenzoylhydrazone Derivatives as a Scaffold for Antituberculosis Drug Development. (2022-02-15).

- 1,3-dinitrobenzene. (n.d.). AERU - University of Hertfordshire.

Sources

- 1. 3,3-DINITROBENZIDINE | CymitQuimica [cymitquimica.com]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-dinitrobenzoylhydrazone derivatives as a scaffold for antituberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C12H10N4O4 | CID 3106720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3’-Dinitrobenzidine, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 8. chem.ws [chem.ws]

- 9. TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 11. 1,3-dinitrobenzene [chemister.ru]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. saltise.ca [saltise.ca]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. lobachemie.com [lobachemie.com]

- 18. 1,3-Dinitrobenzene CAS#: 99-65-0 [m.chemicalbook.com]

A Spectroscopic Guide to 3,3'-Dinitrobenzidine: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3'-Dinitrobenzidine, a key chemical intermediate. As Senior Application Scientists, we move beyond mere data presentation to offer a deeper understanding of the principles and practicalities of spectroscopic analysis. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental methodologies and data interpretation, ensuring a robust and insightful resource for laboratory professionals.

Introduction: The Molecular Blueprint of this compound

This compound, with the chemical formula C₁₂H₁₀N₄O₄, is a crystalline solid that serves as a precursor in the synthesis of various organic compounds.[1] Its utility in research and development, particularly in the pharmaceutical industry for creating derivatives with potential therapeutic applications, necessitates a thorough understanding of its molecular structure and purity.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating this structure and confirming the identity of the compound. This guide will delve into each of these techniques, providing both the theoretical framework and practical guidance for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of specific atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: A Proton's Perspective

While a publicly available, peer-reviewed ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict the expected spectrum based on the molecular structure and data from analogous compounds. The this compound molecule possesses symmetry, which will simplify the resulting spectrum. We expect to see signals corresponding to the aromatic protons and the amine protons.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | d | 2H | H-2, H-2' |

| ~7.0-7.5 | dd | 2H | H-6, H-6' |

| ~6.8-7.2 | d | 2H | H-5, H-5' |

| ~5.0-6.0 | br s | 4H | -NH₂ |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Interpretation and Causality:

The aromatic protons are expected to appear in the downfield region (typically 6.5-8.5 ppm for aromatic compounds) due to the deshielding effect of the benzene ring's π-electron system.[2] The nitro groups (-NO₂) are strong electron-withdrawing groups, which will further deshield the adjacent protons (H-2, H-2'), causing them to resonate at a lower field (higher ppm) compared to the other aromatic protons. The amine groups (-NH₂) are electron-donating, which would typically shield adjacent protons. The exact chemical shifts will be a result of the interplay between these electronic effects. The protons of the amine groups are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 148.3 | C-3, C-3' |

| 137.5 | C-4, C-4' |

| 131.8 | C-1, C-1' |

| 126.2 | C-5, C-5' |

| 120.4 | C-2, C-2' |

| 114.6 | C-6, C-6' |

Source: SpectraBase. Solvent: DMSO-d₆. Reference: TMS.

Interpretation and Causality:

The carbon atoms directly attached to the electron-withdrawing nitro groups (C-3, C-3') are the most deshielded and therefore appear at the lowest field (148.3 ppm). Conversely, the carbons shielded by the electron-donating amine groups (C-4, C-4') would be expected to be at a higher field, but their position is also influenced by the adjacent nitro group. The quaternary carbons (C-1, C-1') are also observed in the downfield region characteristic of aromatic carbons. The remaining aromatic carbons appear at distinct chemical shifts based on their electronic environment.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

-

a. Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

b. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is a good solvent for many aromatic compounds and will not obscure the aromatic proton signals.

-

c. Cap the NMR tube and gently agitate to dissolve the sample completely. A brief sonication may be necessary.

2. Instrument Setup and Data Acquisition:

-

a. Insert the NMR tube into the spectrometer's probe.

-

b. Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

c. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

d. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity. A larger spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Logical Workflow for NMR Analysis

Caption: Workflow for FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Experimental UV-Vis Data

| λ_max (nm) | Solvent | Assignment |

| ~250-270 | Methanol | π → π* transition of the aromatic system |

| ~380-400 | Methanol | n → π* transition involving the nitro and amino groups |

Source: SpectraBase. Solvent: Methanol.

Interpretation and Causality:

The UV-Vis spectrum of this compound is expected to show two main absorption bands. The higher energy absorption (lower wavelength) is attributed to the π → π* electronic transitions within the conjugated biphenyl system. The lower energy absorption (higher wavelength) is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the amino and nitro groups, which are promoted to anti-bonding π* orbitals. The extended conjugation of the biphenyl system, along with the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups, results in a significant bathochromic (red) shift of the absorption maxima into the near-UV and visible regions.

Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures accurate and reproducible absorbance measurements.

1. Solution Preparation:

-

a. Prepare a stock solution of this compound in a suitable UV-grade solvent, such as methanol or ethanol. The solvent must be transparent in the wavelength range of interest.

-

b. Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.2 and 0.8 arbitrary units. This range ensures linearity according to the Beer-Lambert Law.

2. Instrument Setup and Data Acquisition:

-

a. Use a matched pair of quartz cuvettes for the sample and a reference (containing only the solvent).

-

b. Calibrate the spectrophotometer by running a baseline with the solvent-filled cuvette.

-

c. Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

UV-Vis Analysis Pathway

Caption: Pathway for UV-Vis spectroscopic analysis.

Conclusion

The synergistic application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed atomic connectivity revealed by NMR to the functional group identification by IR and the electronic structure information from UV-Vis. The protocols and interpretations provided in this guide are designed to empower researchers to confidently and accurately analyze this important chemical compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

SpectraBase. This compound. [Link]

-

LookChem. This compound. [Link]

-

ResearchGate. Infrared spectra of dinitro compound... [Link]

-

ResearchGate. 1H-NMR spectrum of 3,3'-dinitrobisphenol A. [Link]

Sources

synthesis routes for 3,3'-Dinitrobenzidine from benzidine

An In-depth Technical Guide to the Synthesis of 3,3'-Dinitrobenzidine from Benzidine

Executive Summary

This compound is a valuable chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance, heat-resistant polymers such as polyamides and polyimides.[1] Its synthesis, however, presents significant challenges rooted in the inherent chemical properties of the benzidine starting material and the nature of aromatic nitration reactions. This guide provides a comprehensive overview of the synthetic routes from benzidine to this compound, with a focus on a scientifically sound and safety-oriented approach. We will delve into the mechanistic underpinnings of the reaction, contrast direct nitration with a more controlled, protective group strategy, and provide detailed experimental protocols. The core of this document is dedicated to the multi-step synthesis involving the protection of benzidine's amine functionalities via acetylation, followed by a controlled nitration and subsequent deprotection. This methodology is presented as a more reliable and selective alternative to the direct nitration of the highly toxic and reactive benzidine base.

Introduction and Strategic Considerations

The synthesis of this compound involves the introduction of two nitro groups onto the benzidine backbone. The target isomer requires nitration to occur at the positions ortho to each amino group. This specific regioselectivity is complicated by the dual nature of the amino substituents.

1.1. The Challenge of Direct Nitration

Directly treating benzidine with a standard nitrating agent, such as "mixed acid" (a combination of nitric and sulfuric acid), is fraught with difficulties:

-

Reactivity and Oxidation: The amino groups are strong activating groups, making the aromatic rings highly susceptible to electrophilic attack.[2] This heightened reactivity can easily lead to uncontrolled side reactions, including oxidation of the amino groups and the formation of polymeric tars, significantly reducing the yield and purity of the desired product.

-

Protonation and Directing Effects: In a strong acidic medium like mixed acid, the basic amino groups are protonated to form anilinium ions (-NH₃⁺). Unlike the ortho-, para-directing amino group, the anilinium ion is a strongly deactivating, meta-directing group.[2][3] This change in directing effect complicates the selective synthesis of the 3,3'-isomer.

-

Safety Hazards: Benzidine is a confirmed human carcinogen with high toxicity, and its handling requires stringent safety protocols.[4][5][6] Furthermore, nitration reactions are highly exothermic and can proceed with dangerous velocity if not meticulously controlled.[7] Benzidine is also known to react violently with nitric acid.[8]

1.2. A Protective Group Strategy: The Acetylation Route

To circumvent the issues of direct nitration, a more robust and widely recognized strategy involves the temporary protection of the amino groups.[1] Acetylation of benzidine to form N,N'-diacetylbenzidine offers a reliable solution. The resulting acetamido (-NHCOCH₃) groups are still ortho-, para-directing and activating, but they moderate the reactivity of the aromatic rings and, crucially, protect the nitrogen atoms from oxidation and protonation under nitrating conditions. The synthesis, therefore, follows a logical three-step sequence:

-

Acetylation: Protection of the amino groups of benzidine.

-

Nitration: Introduction of the nitro groups onto the protected intermediate.

-

Hydrolysis: Removal of the acetyl protecting groups to yield the final product.

This guide will focus on the detailed execution of this superior three-step pathway.

Mechanistic Principles of Aromatic Nitration

The core chemical transformation is an electrophilic aromatic substitution. The key to this reaction is the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), from the mixture of concentrated nitric and sulfuric acids.[3][9]

Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion.

Caption: Generation of the nitronium ion (NO₂⁺) electrophile from mixed acid.

Once formed, the nitronium ion is attacked by the electron-rich π-system of the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate (the sigma complex) before a proton is eliminated to restore aromaticity.

Experimental Guide: Synthesis via Acetyl Protection

This section provides a detailed, step-by-step workflow for the synthesis of this compound.

Caption: Three-step synthesis route to this compound.

3.1. Step 1: Acetylation of Benzidine to N,N'-Diacetylbenzidine

-

Principle: Benzidine is reacted with acetic anhydride to form the diamide. This reaction is typically straightforward and high-yielding.

-

Protocol:

-

In a fume hood, suspend 1 mole of benzidine in a suitable solvent such as glacial acetic acid or toluene.

-

With stirring, add 2.2 to 2.5 molar equivalents of acetic anhydride dropwise. The reaction is exothermic, and the temperature should be maintained below 40°C with an ice bath if necessary.

-

After the addition is complete, heat the mixture to 80-90°C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

The product, N,N'-diacetylbenzidine, will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 80°C.

-

3.2. Step 2: Nitration of N,N'-Diacetylbenzidine

-

Principle: The protected intermediate is nitrated using mixed acid under carefully controlled temperature conditions to favor dinitration at the 3 and 3' positions.

-

Protocol:

-

Prepare a nitrating mixture by slowly adding 2.5 molar equivalents of concentrated nitric acid (70%) to a stirred, ice-cooled vessel containing concentrated sulfuric acid (98%). Maintain the temperature below 10°C throughout the addition.

-

In a separate reaction vessel equipped with a mechanical stirrer and thermometer, slowly add 1 mole of dry N,N'-diacetylbenzidine in portions to an excess of concentrated sulfuric acid, ensuring the temperature does not exceed 20°C. Stir until all the solid has dissolved.

-